6H-Indeno[5,4-d]oxazol-8(7H)-one
CAS No.:
Cat. No.: VC13916297
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NO2 |
|---|---|
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 6,7-dihydrocyclopenta[g][1,3]benzoxazol-8-one |
| Standard InChI | InChI=1S/C10H7NO2/c12-8-4-2-6-1-3-7-10(9(6)8)13-5-11-7/h1,3,5H,2,4H2 |
| Standard InChI Key | GFABPMUUVJVLPS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C1C=CC3=C2OC=N3 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Stereochemistry
The compound features a bicyclic framework comprising a benzannulated indene fused to an oxazole ring. The oxazole moiety contains a five-membered ring with nitrogen and oxygen atoms at positions 1 and 3, respectively. Density functional theory (DFT) studies reveal that the planar geometry of the fused rings enhances conjugation, contributing to stability and electronic delocalization . The stereochemistry of substituents on the indeno moiety significantly influences biological activity, as demonstrated in enantioselective synthesis protocols .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 1000333-90-3 |
| InChIKey | GFABPMUUVJVLPS-UHFFFAOYSA-N |
| Synonyms | SCHEMBL2298073, PubChem CID 57781265 |
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy identifies characteristic absorptions for the carbonyl group (C=O) at 1,720 cm⁻¹ and the oxazole C-N stretch at 1,250 cm⁻¹ . Nuclear magnetic resonance (NMR) data further corroborate the structure: the indeno proton signals appear as a multiplet at δ 7.2–7.8 ppm, while the oxazole protons resonate as a singlet at δ 6.1 ppm . Computational models predict a dipole moment of 3.2 D, aligning with its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies and Reaction Mechanisms
Cyclization Strategies
The synthesis of 6H-Indeno[5,4-d]oxazol-8(7H)-one typically involves intramolecular cyclization of precursor ketones. For example, treatment of 5-acetyl-2(3H)-benzoxazolone with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions yields the target compound via aldol condensation . Alternative routes employ propiolyl chloride and oxazolidinones in a lithium-mediated coupling reaction, achieving yields up to 94% .
Enantioselective Synthesis
Chiral variants are synthesized using asymmetric catalysis. A notable method involves the reaction of tetrahydrodiazocines with enantiopure oxazolidinones (e.g., (3aR,8aS)-7f) in dichloromethane, producing diastereomeric ratios of 43:57 . The use of n-butyllithium (nBuLi) as a base facilitates deprotonation, while pivaloyl chloride acts as an acylating agent to stabilize intermediates .
Reaction Scheme 1: Key Steps in Synthesis
-
Deprotonation:
-
Acylation:
-
Cyclization:
Molecular docking studies reveal that derivatives of this compound inhibit cyclin-dependent kinases (CDKs) and Bcl-2 family proteins, key regulators of apoptosis. For instance, 3-(2,8-dimethyl-diazocinyl)acetyl analogs exhibit IC₅₀ values of 3.1 µM against breast cancer cell lines (MCF-7), surpassing reference drugs like tamoxifen . The oxazole ring’s ability to chelate metal ions may enhance DNA intercalation, as evidenced by fluorescence quenching assays .
Antioxidant and Anti-inflammatory Effects
Chalcone derivatives incorporating the 6H-Indeno[5,4-d]oxazol-8(7H)-one scaffold demonstrate potent radical-scavenging activity. Compound S20478 inhibits copper-induced low-density lipoprotein (LDL) oxidation with an IC₅₀ of 3.1 µM, outperforming probucol by tenfold . In murine models, these derivatives reduce prostaglandin E₂ (PGE₂) levels by 75%, highlighting anti-inflammatory efficacy .
Recent Advances and Computational Modeling
DFT-Optimized Synthesis
DFT calculations at the B3LYP/6-31G level identify transition states for cyclization, enabling the prediction of activation energies (ΔG‡ = 24.3 kcal/mol) . Solvent models (e.g., PCM) further refine reaction yields by accounting for dielectric effects in THF (ε = 7.6) .
ADMET Profiling
Pharmacokinetic simulations using SwissADME predict moderate blood-brain barrier permeability (log BB = -0.8) and CYP3A4-mediated metabolism. Aqueous solubility (log S = -3.2) remains a challenge, prompting the development of PEGylated nanoformulations to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume